molecular formula C9H9BO4 B13575221 (4-Methoxybenzofuran-7-yl)boronic acid

(4-Methoxybenzofuran-7-yl)boronic acid

Cat. No.: B13575221
M. Wt: 191.98 g/mol
InChI Key: FQGYIVQZHPRFDM-UHFFFAOYSA-N
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Description

(4-Methoxybenzofuran-7-yl)boronic acid is a specialized chemical reagent that integrates the privileged benzofuran scaffold with a boronic acid functional group, making it a valuable building block in medicinal chemistry and organic synthesis. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. The benzofuran core is a significant heterocyclic structure in drug discovery, known for conferring a wide range of biological activities. Derivatives of benzo[b]furan have demonstrated notable anticancer , antibacterial , and antifungal properties in scientific studies . The inherent structural features of the benzofuran motif allow for diverse intermolecular interactions with biological targets, including hydrogen bonding and π-stacking, which are crucial for binding to enzyme active sites . When a methoxy group is present on the benzofuran ring, it can influence the compound's electronic properties and its interaction with biological targets, as seen in other optimized benzofuran derivatives . The boronic acid group significantly expands the utility of this compound. Boronic acids are widely recognized as bioisosteres of carboxylic acids and are prized in synthetic chemistry for their low toxicity and versatile reactivity . A key application is their role in metal-catalyzed cross-coupling reactions , such as the renowned Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds in the synthesis of complex molecules and biaryl systems . Furthermore, in medicinal chemistry, the boronic acid moiety can act as a Lewis acid , enabling reversible interactions with nucleophilic residues in enzyme binding sites. This mechanism is exemplified by FDA-approved boronic acid drugs like Bortezomib and Ixazomib (proteasome inhibitors), and Vaborbactam (a β-lactamase inhibitor) . The unique electronic properties of boronic acids, which can shift between trigonal and tetrahedral forms depending on pH, make them useful in the development of sensors and delivery systems . In summary, this compound is a promising hybrid compound whose research value stems from the synergistic combination of a biologically active benzofuran scaffold and a synthetically versatile boronic acid group. It holds potential for use in developing novel therapeutic agents, luminescent materials, and as a key intermediate in sophisticated synthetic pathways.

Properties

Molecular Formula

C9H9BO4

Molecular Weight

191.98 g/mol

IUPAC Name

(4-methoxy-1-benzofuran-7-yl)boronic acid

InChI

InChI=1S/C9H9BO4/c1-13-8-3-2-7(10(11)12)9-6(8)4-5-14-9/h2-5,11-12H,1H3

InChI Key

FQGYIVQZHPRFDM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=C(C=C1)OC)C=CO2)(O)O

Origin of Product

United States

Preparation Methods

Lithiation and Borylation Approach

A common and robust method to prepare boronic acids on benzofuran rings involves directed lithiation followed by electrophilic borylation. The general steps are:

  • Directed Lithiation: Treatment of a methoxy-substituted benzofuran with a strong base such as n-butyllithium at low temperature (typically -78°C) in an aprotic solvent like tetrahydrofuran induces lithiation selectively at the desired position on the aromatic ring.
  • Borylation: The resulting aryllithium intermediate is then reacted with a boron electrophile, commonly trimethyl borate, at low to moderate temperatures (-30°C to 10°C).
  • Hydrolysis: The boronate ester intermediate formed is hydrolyzed under acidic conditions (e.g., hydrochloric acid) to yield the boronic acid.

This method has been demonstrated for related compounds such as (5-Methoxybenzofuran-2-yl)boronic acid, which shares the benzofuran core and methoxy substitution pattern, differing only in substitution position. The lithiation site can be controlled by the directing effect of the methoxy group and reaction conditions.

Alternative Organometallic Routes

  • Halogen-Metal Exchange: Starting from a halogenated benzofuran (e.g., bromo- or iodo- derivative at the 7-position), metal-halogen exchange with n-butyllithium or other organolithium reagents can generate the aryllithium intermediate for subsequent borylation.
  • Transition Metal-Catalyzed Borylation: Direct borylation of aryl halides using bis(pinacolato)diboron catalyzed by palladium or nickel complexes is another route, although less commonly reported for benzofuran boronic acids specifically.

Detailed Preparation Method for (4-Methoxybenzofuran-7-yl)boronic acid

While explicit experimental procedures for this compound are scarce, an adapted synthesis based on the lithiation-borylation approach is proposed:

Step Reagents & Conditions Description
1. Lithiation 4-Methoxybenzofuran + n-Butyllithium (1.1 equiv) in THF at -78°C Selective lithiation at the 7-position adjacent to the oxygen of benzofuran ring
2. Borylation Addition of trimethyl borate at -30°C to 10°C Formation of boronate ester intermediate
3. Hydrolysis Acidic workup with 1 M HCl at room temperature Conversion of boronate ester to boronic acid

This sequence leverages the directing effect of the methoxy group and the benzofuran oxygen to achieve regioselective lithiation and subsequent borylation.

Research Findings and Data on Related Compounds

Yields and Purity

  • Yields for similar boronic acids synthesized via lithiation-borylation range from moderate to high (50-85%), depending on substitution pattern and reaction optimization.
  • Purification is typically achieved by recrystallization or chromatography, with characterization by nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR), infrared spectroscopy, and elemental analysis.

Spectroscopic Data (Representative)

Technique Expected Data for Benzofuran Boronic Acids
1H NMR Aromatic protons of benzofuran ring; methoxy singlet around 3.8-4.0 ppm; boronic acid hydroxyl protons broad signals
13C NMR Signals corresponding to aromatic carbons and methoxy carbon (~55 ppm)
FTIR Characteristic B–O stretching bands near 1350 cm⁻¹; broad O–H stretch from boronic acid around 3200-3500 cm⁻¹
Melting Point Typically 150-210 °C depending on purity and substitution

Comparative Table of Preparation Methods for Benzofuran Boronic Acids

Method Starting Material Key Reagents Temperature Yield Range Notes
Lithiation-Borylation Methoxybenzofuran n-Butyllithium, Trimethyl borate, HCl -78°C to RT 50-85% Regioselective, widely used
Halogen-Metal Exchange 7-Bromo-4-methoxybenzofuran n-Butyllithium, Trimethyl borate -78°C to RT Moderate Requires halogenated precursor
Pd-Catalyzed Borylation 7-Halo-4-methoxybenzofuran Bis(pinacolato)diboron, Pd catalyst 80-100°C Variable Transition metal catalyst needed

Scientific Research Applications

Chemistry: (4-Methoxybenzofuran-7-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .

Biology: In biological research, boronic acids are used as enzyme inhibitors and molecular probes. This compound can be used to study the interactions between boronic acids and biological molecules, such as proteins and nucleic acids .

Medicine: Boronic acids have shown potential in medicinal chemistry as therapeutic agents. They are being investigated for their role in the treatment of diseases such as cancer and diabetes. This compound may serve as a lead compound for the development of new drugs .

Industry: In the industrial sector, boronic acids are used in the production of advanced materials, such as polymers and sensors. This compound can be incorporated into materials to enhance their properties, such as conductivity and stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Similarity Score Key Features
(5-Fluorobenzofuran-2-yl)boronic acid Fluoro (C5), boronic acid (C2) ~179.9 0.78 Enhanced electrophilicity; antiviral potential
(5-Cyano-2-methoxyphenyl)boronic acid Cyano (C5), methoxy (C2) ~191.0 0.63 Strong electron-withdrawing group; higher acidity
(4-Cyano-3-methoxyphenyl)boronic acid Cyano (C4), methoxy (C3) ~191.0 0.61 Steric hindrance alters diol binding
[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethyl-phenoxy, methyl ~300.2 N/A Fungal HDAC inhibition (IC₅₀ ~1 µM)

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: Methoxy groups (electron-donating) increase boronic acid pKa compared to cyano or fluoro substituents (electron-withdrawing), affecting reactivity and binding .
  • Steric Effects : Substituent position (e.g., 4- vs. 5-) influences steric accessibility for diol complexation or enzyme inhibition .

Reactivity and Acidity

pKa and Binding Affinity

Boronic acid pKa ranges from 4.0 to 10.5, depending on substituents . For example:

  • 4-Methoxy-substituted analogs : Methoxy groups raise pKa (e.g., 4-MCPBA has pKa ~8.5–9.0), reducing ionization at physiological pH (7.4) and limiting glucose-binding efficiency .
  • Electron-Withdrawing Analogs: Cyano or fluoro groups lower pKa (e.g., 4-cyanophenylboronic acid, pKa ~7.2), enhancing diol-binding in neutral conditions .
Diol-Binding Kinetics
  • Methoxybenzofuran Derivatives : The benzofuran scaffold may enhance π-π stacking with aromatic residues in enzymes, as seen in fungal HDAC inhibitors .
  • Phenylboronic Acids : Binding constants (Ka) for glucose range from 0.1 to 30 M⁻¹, with electron-withdrawing groups improving affinity .
Enzyme Inhibition
  • Fungal HDAC Inhibition: [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits appressorium formation in Magnaporthe oryzae at 1 µM, comparable to trichostatin A .
Sensor Development

Methoxy-substituted boronic acids are less ideal for glucose sensing due to high pKa but may target glycoproteins with vicinal diols in basic conditions .

Q & A

Basic: What experimental methods are effective for determining the kinetic parameters of boronic acid-diol binding?

The stopped-flow fluorescence method is a robust approach for studying binding kinetics. For example, kon (association rate constant) and koff (dissociation rate constant) values can be quantified by rapidly mixing boronic acids with diol-containing compounds (e.g., sugars) and monitoring fluorescence changes in real-time. This method revealed that binding equilibria are reached within seconds, with kon values following the order D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinities .

Basic: How can impurities in boronic acid derivatives be quantified during pharmaceutical synthesis?

A highly sensitive LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode is recommended. This technique avoids derivatization steps and achieves detection limits below 1 ppm for mutagenic boronic acid impurities (e.g., carboxy phenyl boronic acid). Validation parameters include linearity (R² > 0.99), accuracy (90–110%), and precision (RSD < 5%) under ICH guidelines .

Advanced: How do structural modifications of boronic acids influence their binding kinetics and therapeutic efficacy?

Substituents on the aryl ring and adjacent functional groups significantly alter binding dynamics. For instance, ortho-substituted azobenzene boronic acids exhibit light-responsive binding: the Z isomer enhances diol affinity by >20-fold compared to the E isomer due to steric and electronic stabilization differences. Computational studies (e.g., DFT) can predict these effects by analyzing transition states and steric penalties .

Methodological: What analytical strategies mitigate boroxine formation during mass spectrometry of boronic acids?

Derivatization with diols (e.g., 2,3-butanedione) converts boronic acids to stable cyclic esters, preventing dehydration/trimerization. MALDI-MS analysis of these esters improves signal clarity and enables sequencing of boronic acid-containing peptides. Alternatively, protecting groups (e.g., ortho-amino methyl) can stabilize boronic acids during ionization .

Advanced: How can computational modeling optimize boronic acid-based drug design?

Rational design via substrate mimicry, bioisosteric replacement, or docking studies can enhance binding specificity. For example, combretastatin analogs with boronic acid substituents showed potent tubulin polymerization inhibition (IC50 = 21–22 μM). Machine learning models can also screen combinatorial libraries (e.g., Suzuki-Miyaura coupling variables) to predict optimal reaction conditions .

Application: What challenges arise in glycoprotein detection using boronic acid-functionalized surfaces?

Non-specific secondary interactions (e.g., hydrophobic or ionic forces) reduce selectivity. Surface plasmon resonance (SPR) studies show that buffer composition (e.g., high ionic strength) minimizes these interactions. Borate buffers at pH > 8.5 efficiently elute captured glycoproteins, enabling reusable sensors .

Advanced: How can photoresponsive boronic acids enable spatiotemporal control in hydrogels?

Azobenzene-boronic acid conjugates undergo reversible E/Z isomerization under visible light, modulating diol binding. For example, red light (λ = 630 nm) induces Z-isomer formation, increasing glucose affinity in hydrogels. This property enables light-tunable stiffness in covalent adaptable networks for drug delivery .

Methodological: How is the pKa of arylboronic acids determined experimentally?

¹¹B NMR titration in DMSO-d6 correlates hydroxyl proton chemical shifts (δ 1H) with pKa. A linear relationship (R² = 0.98) was established for eight boronic acids, enabling extrapolation for derivatives like pentafluorophenylboronic acid (pKa ≈ 3.5). pH meters and fluorescence intensity changes at varying pH also provide complementary data .

Basic: What factors dictate the selectivity of boronic acids for specific diols in aqueous solutions?

Thermodynamic affinity is governed by diol geometry (e.g., 1,2- vs. 1,3-diols) and electronic effects. For instance, fructose binds more tightly than glucose due to its cyclic 1,2,3-triol conformation. Kinetic studies further show that kon differences drive selectivity, with faster association rates for high-affinity diols .

Application: What design principles improve boronic acid-based anticancer agents?

Incorporating boronic acids into tubulin-targeting scaffolds (e.g., cis-stilbenes) enhances apoptosis induction. Compound 13c (IC50 = 0.48–2.1 μM against B-16 cells) combines boronic acid’s electrophilic properties with combretastatin’s spatial orientation. Structure-activity relationship (SAR) studies highlight the importance of substituent positioning on aromatic rings .

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